Conformational Locking Reduces Rotameric States to Enhance CCR5 Antagonist Potency
The symmetrical 4,6-dimethyl substitution pattern on the pyrimidine ring directly addresses a critical issue in drug design by reducing the number of energetically accessible conformations (rotamers). Structure-activity relationship (SAR) studies on CCR5 antagonists revealed that an unsymmetrical nicotinamide group led to multiple rotamers, one of which was at least 10-fold more potent than the others [1]. Replacing this group with a symmetrical 4,6-dimethyl pyrimidine-5-carboxamide group successfully reduced the number of rotamers, simplifying the pharmacological profile and improving potency [1]. This modification was key to the discovery of advanced clinical candidates [1].
| Evidence Dimension | Conformational Heterogeneity (Number of Rotamers) |
|---|---|
| Target Compound Data | Symmetrical group (4,6-dimethyl pyrimidine) reduces rotamer count |
| Comparator Or Baseline | Unsymmetrical group (nicotinamide N-oxide) results in multiple distinct rotamers |
| Quantified Difference | One rotamer of the comparator was at least 10-fold more potent than others, indicating the benefit of a conformationally locked system |
| Conditions | Analysis of CCR5 antagonist SAR and biological evaluation |
Why This Matters
Procurement of this specific boronic acid is essential for synthesizing target compounds with a reduced, predictable conformational profile, which is a validated design principle for achieving high potency and a clear SAR.
- [1] Palani, A., Shapiro, S., Clader, J. W., Greenlee, W. J., Vice, S., McCombie, S., Cox, K., Strizki, J., & Baroudy, B. M. (2003). Oximino‐Piperidino‐Piperidine‐Based CCR5 Antagonists. Part 2. Synthesis, SAR and Biological Evaluation of Symmetrical Heteroaryl Carboxamides. *ChemInform*, 34(16). https://doi.org/10.1002/chin.200325165 View Source
